2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
The compound contains a pyrido[1,2-a]pyrimidine core, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers .
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugated system of double bonds in the pyrido[1,2-a]pyrimidine core. The presence of the morpholinyl and aldehyde groups may introduce some steric hindrance .Chemical Reactions Analysis
The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The morpholinyl group may also participate in reactions, particularly if it acts as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar aldehyde group and the potentially charged morpholinyl group could increase the compound’s solubility in polar solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure suggests potential as a drug candidate. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. Computational studies can predict its binding affinity and pharmacokinetic properties.
Anti-Inflammatory Agents
Pyrimidine-based compounds often exhibit anti-inflammatory activity. In particular, they inhibit prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes. By suppressing COX-1 and COX-2, these agents reduce PGE2 levels . Investigating this compound’s anti-inflammatory potential could lead to new therapies.
Biotin Carboxylase Inhibition
A specific biological target for this compound is biotin carboxylase. Researchers have synthesized related pyrido[2,3-d]pyrimidines with this target in mind . Understanding its mechanism of action against biotin carboxylase could have implications for metabolic disorders.
Future Directions
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It’s worth noting that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It’s known that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Result of Action
It’s known that pyrimidines display a range of pharmacological effects .
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-5-4-6-19-14(10)17-15(13(9-20)16(19)21)18-7-11(2)22-12(3)8-18/h4-6,9,11-12H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLOGWSHQKSZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805098 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
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